molecular formula C20H21N5O3 B2649753 benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate CAS No. 2034560-36-4

benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate

Cat. No. B2649753
CAS RN: 2034560-36-4
M. Wt: 379.42
InChI Key: CKHYMZOQDPFBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Carbamates, on the other hand, are organic compounds derived from carbamic acid and have wide applications in agriculture, medicine, and industry.


Molecular Structure Analysis

Triazole compounds, as part of the larger azole group, are characterized by a five-membered ring structure containing two carbon and three nitrogen atoms . The specific molecular structure of “benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate” would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Peptide Synthesis

This compound is a type of N-(Protected α-aminoacyl)benzotriazole, which are powerful acylating agents frequently used for preparing peptides and their mimetics and conjugates . The synthesis of peptides and proteins is of great importance to the understanding of biological functions .

Peptide Derivative Production

The compound can be used in the production of peptide derivatives. By replacing portions of peptides with nonpeptide structures, selective, high-affinity ligands can be obtained . This process can improve several drawbacks of peptides and proteins as therapeutic agents, including poor bioavailability, low biostability, and limited receptor subtype selectivity .

Synthesis of Biologically Relevant Peptides

N-(protected α-aminoacyl)benzotriazoles, such as this compound, are efficient intermediates for N- and O-aminoacylation. These intermediates are very useful for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity .

Herbicide Development

While not directly related to this compound, the structural diversity-oriented inactive group strategy has been utilized in the development of promising lead scaffolds for herbicides . It’s possible that similar strategies could be applied to this compound.

Antifungal Activity

1,2,3-triazoles, a group to which this compound belongs, have shown antifungal activity against strains of fungus such as Candida albicans and Rhizopus oryzae . This suggests potential applications in the development of antifungal treatments.

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which share some structural similarities with this compound, have found use in diverse fields such as pharmaceutical synthesis . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-phenyl-2-(triazol-2-yl)ethyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(13-21-20(27)28-15-16-7-3-1-4-8-16)24-18(14-25-22-11-12-23-25)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,21,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYMZOQDPFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.